

Application Note: Analytical Methods for the Detection and Quantification of Diethyl benzyliminodiacetate

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Compound of Interest

Compound Name: *Diethyl benzyliminodiacetate*

CAS No.: 17136-37-7

Cat. No.: B092731

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Abstract This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of **Diethyl benzyliminodiacetate** (CAS: 17136-37-7). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this note details robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it touches upon spectroscopic techniques for structural elucidation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring accuracy, precision, and reliability in analytical outcomes.

Introduction

Diethyl benzyliminodiacetate is a tertiary amine compound containing two ethyl ester functional groups. Its structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules in pharmaceutical and materials science applications.[1] The purity and concentration of such intermediates are critical parameters that can significantly impact the yield, purity, and safety profile of the final product.

Therefore, the development of reliable and validated analytical methods is paramount for quality control during synthesis, formulation, and stability testing.

This guide provides field-proven starting points for developing and implementing analytical methods for **Diethyl benzyliminodiacetate**, focusing on the two primary chromatographic techniques: HPLC for routine quantification and purity analysis, and GC-MS for sensitive detection and identification.

Chemical and Physical Properties

A foundational understanding of the analyte's properties is crucial for method development.

Property	Value	Source
CAS Number	17136-37-7	[2]
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[3]
Molecular Weight	279.33 g/mol	[2]
Monoisotopic Mass	279.14706 Da	[3]
Predicted XlogP	2.3	[3]
Structure	<chem>[(H5C2O2C)CH2]2NCH2C6H5</chem>	

Section 1: Chromatographic Methods - The Cornerstone of Analysis

Chromatography is the premier technique for separating **Diethyl benzyliminodiacetate** from its starting materials, by-products, or degradation products. The choice between liquid and gas chromatography primarily depends on the analyte's volatility, thermal stability, and the specific analytical goal.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse method for purity assessment and quantification of non-volatile or thermally labile compounds. **Diethyl benzyliminodiacetate** possesses a benzyl group, which

contains a UV-active aromatic ring, making it an ideal candidate for UV detection. A reverse-phase C18 column is a robust starting point for separating this moderately non-polar compound from potential polar impurities.[4]

This protocol outlines a reverse-phase HPLC method for determining the purity and concentration of **Diethyl benzyliminodiacetate**.

1.1.1. Equipment and Reagents

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., OpenLab, Chromeleon).
- Analytical balance.
- Volumetric flasks, pipettes, and autosampler vials.
- Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 μ m) or equivalent.
- Acetonitrile (ACN), HPLC grade.
- Methanol (MeOH), HPLC grade.
- Water, HPLC grade or ultrapure.
- Formic acid (FA), LC-MS grade.
- **Diethyl benzyliminodiacetate** reference standard.

1.1.2. Solutions Preparation

- Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.
- Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
- Diluent: 50:50 (v/v) Acetonitrile:Water.

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Diethyl benzyliminodiacetate** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250 µg/mL) by diluting the stock solution with the diluent.

1.1.3. Sample Preparation

- Accurately weigh a sample containing **Diethyl benzyliminodiacetate** and dissolve it in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 100 µg/mL).
- Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

1.1.4. Chromatographic Conditions

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Provides good retention and separation for moderately non-polar compounds.
Mobile Phase	A: 0.1% FA in Water B: 0.1% FA in ACN	Formic acid aids in peak shape and is MS-compatible if transitioning the method.[5]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Gradient	0-2 min: 30% B 2-15 min: 30% to 95% B 15-18 min: 95% B 18-18.1 min: 95% to 30% B 18.1-22 min: 30% B	A gradient ensures elution of the main peak with good shape while cleaning the column of late-eluting impurities.
Column Temp.	30 $^{\circ}$ C	Enhances reproducibility of retention times.
Injection Vol.	10 μ L	
UV Detection	254 nm	Common wavelength for aromatic compounds. A PDA detector can be used to identify the optimal wavelength.

1.1.5. System Suitability

- Inject the 100 μ g/mL standard solution five times.
- Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be \leq 2.0%. Tailing factor should be \leq 2.0.

1.1.6. Data Analysis

- Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of **Diethyl benzyliminodiacetate** in the sample using the regression equation from the calibration curve.
- Calculate purity using the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for detecting trace-level impurities or for confirming the identity of the main component by its mass spectrum. Given its ester functionalities and molecular weight, **Diethyl benzyliminodiacetate** should be amenable to GC analysis without derivatization.

This protocol provides a starting point for the GC-MS analysis of **Diethyl benzyliminodiacetate**.

1.2.1. Equipment and Reagents

- GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF).
- Data acquisition and processing software with a mass spectral library (e.g., NIST).
- Agilent DB-5MS column (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.[6]
- Helium (carrier gas), high purity.
- Ethyl acetate or Dichloromethane, GC grade.
- **Diethyl benzyliminodiacetate** reference standard.

1.2.2. Solutions and Sample Preparation

- Standard Solution (100 µg/mL): Dissolve 1 mg of **Diethyl benzyliminodiacetate** reference standard in 10 mL of ethyl acetate.
- Sample Solution: Dilute the sample with ethyl acetate to a concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

1.2.3. GC-MS Conditions

Parameter	Recommended Setting	Rationale
Column	DB-5MS, 30 m x 0.25 mm, 0.25 μ m	A low-polarity 5% phenyl-methylpolysiloxane column is a versatile choice for general-purpose analysis.[6]
Inlet Mode	Splitless (for trace analysis)	Maximizes analyte transfer to the column for high sensitivity.
Inlet Temp.	280 $^{\circ}$ C	Ensures rapid volatilization without thermal degradation.
Injection Vol.	1 μ L	
Carrier Gas	Helium at 1.2 mL/min (constant flow)	Inert carrier gas providing good chromatographic efficiency.
Oven Program	Initial: 100 $^{\circ}$ C, hold 1 min Ramp: 15 $^{\circ}$ C/min to 300 $^{\circ}$ C Hold: 5 min	A temperature ramp effectively separates compounds with different boiling points.[6][7]
Transfer Line	290 $^{\circ}$ C	Prevents condensation of analytes between the GC and MS.
Ion Source Temp.	230 $^{\circ}$ C	
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization mode that produces reproducible, library-searchable mass spectra.
Mass Range	50 - 400 m/z (Scan Mode)	Covers the molecular ion and expected fragment ions.

1.2.4. Data Analysis

- Identification: Identify the **Diethyl benzyliminodiacetate** peak by comparing its retention time with the standard and its mass spectrum with the reference spectrum. Key expected

fragments would include the benzyl tropylium ion (m/z 91) and fragments related to the loss of ethoxy groups.

- Quantification: For quantitative analysis, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions for higher sensitivity and selectivity.

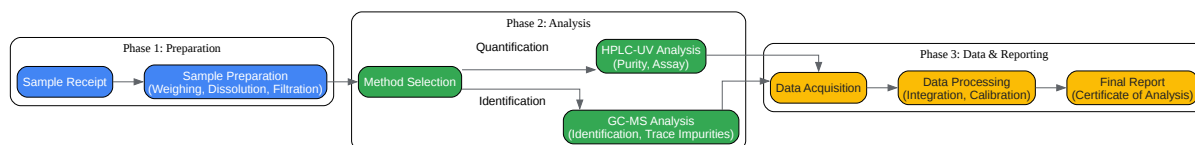
Section 2: Spectroscopic Methods for Structural Characterization

While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the unequivocal confirmation of a compound's chemical structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for confirming the structure of **Diethyl benzyliminodiacetate**. The ^1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the nitrogen and benzyl ring, and the ethyl ester groups (a quartet and a triplet).[8]
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands would include C=O stretching for the ester groups ($\sim 1735\text{ cm}^{-1}$) and C-H stretching for the aromatic and aliphatic portions.[9][10]

General Analytical Workflow

The logical flow for analyzing a sample of **Diethyl benzyliminodiacetate** follows a standard path from sample preparation to final data reporting.



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Caption: General workflow for the analysis of **Diethyl benzyliminodiacetate**.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quality control and characterization of **Diethyl benzyliminodiacetate**. The primary recommended techniques are reverse-phase HPLC-UV for accurate quantification and purity profiling, and GC-MS for definitive identification and sensitive detection of volatile impurities. The provided protocols are starting points and should be fully validated for their intended use, adhering to relevant regulatory guidelines. These methods will enable researchers and developers to ensure the quality and consistency of their material, supporting successful outcomes in their scientific endeavors.

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